molecular formula C16H18N2O3S B10977100 4-Ethyl-2-{[(3-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide

4-Ethyl-2-{[(3-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide

Cat. No.: B10977100
M. Wt: 318.4 g/mol
InChI Key: UIMIIYNZXNXIDN-UHFFFAOYSA-N
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Description

4-ETHYL-2-(3-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring substituted with ethyl, methoxybenzamido, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-(3-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Substituents: The ethyl, methoxybenzamido, and methyl groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-2-(3-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ETHYL-2-(3-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHYL-2-(3-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHYL-2-(3-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-ethyl-2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O3S/c1-4-12-9(2)22-16(13(12)14(17)19)18-15(20)10-6-5-7-11(8-10)21-3/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)

InChI Key

UIMIIYNZXNXIDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC)C

Origin of Product

United States

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